Norepinephrine Reuptake Inhibition Potency: 2-Fold Preference Over Serotonin Distinguishes Levomilnacipran from Serotonin-Preferring SNRIs
Levomilnacipran exhibits approximately 2-fold greater potency for inhibiting norepinephrine (NE) reuptake relative to serotonin (5-HT) reuptake in vitro (NE/5-HT potency ratio: 0.6) [1]. This noradrenergic preference contrasts sharply with venlafaxine, which displays 30-fold higher affinity for SERT over NET (Ki = 82 nM vs. 2480 nM, respectively), and duloxetine, which shows approximately 10-fold higher potency for SERT over NET (Ki = 0.8 nM vs. 7.5 nM, respectively) [2]. Quantitatively, levomilnacipran demonstrates 17-fold higher selectivity for NE reuptake inhibition compared with venlafaxine and 27-fold higher selectivity compared with duloxetine [1].
| Evidence Dimension | NE/5-HT reuptake inhibition selectivity |
|---|---|
| Target Compound Data | NE/5-HT potency ratio = 0.6 (2-fold NE preference) |
| Comparator Or Baseline | Venlafaxine: 30-fold SERT preference (SERT Ki=82 nM, NET Ki=2480 nM); Duloxetine: ~10-fold SERT preference (SERT Ki=0.8 nM, NET Ki=7.5 nM) |
| Quantified Difference | Levomilnacipran shows 17-fold higher NE selectivity vs. venlafaxine; 27-fold higher NE selectivity vs. duloxetine |
| Conditions | Human recombinant transporters in vitro (uptake inhibition and radioligand binding assays) |
Why This Matters
The unique NE-preferring profile of levomilnacipran offers a distinct pharmacological option for patients with MDD characterized by low energy, fatigue, or cognitive dysfunction, where noradrenergic enhancement is therapeutically indicated.
- [1] Auclair AL, Martel JC, Assié MB, et al. Levomilnacipran (F2695), a norepinephrine-preferring SNRI: profile in vitro and in models of depression and anxiety. Neuropharmacology. 2013;70:338-347. View Source
- [2] Owens MJ, Morgan WN, Plott SJ, Nemeroff CB. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. J Pharmacol Exp Ther. 1997;283(3):1305-1322. View Source
